2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of dimethylamino and methoxyphenyl groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves several steps:
Fusion Reaction:
Condensation Reaction: Alternatively, the condensation of these reactants can be carried out using a 20 M sodium hydroxide solution in the presence of Aliquat 336.
Heck Reaction:
Chemical Reactions Analysis
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions, forming larger molecules by combining with other compounds.
Scientific Research Applications
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Industry: The compound’s ability to undergo various chemical reactions makes it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with molecular targets through its functional groups. The dimethylamino and methoxyphenyl groups facilitate binding to specific receptors or enzymes, leading to changes in their activity. The compound’s ability to undergo intramolecular charge transfer (ICT) plays a crucial role in its photophysical properties and biological interactions .
Comparison with Similar Compounds
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds:
1-[4-(Dimethylamino)phenyl]ethanone: This compound shares the dimethylamino group but lacks the quinazolinone core.
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound has a similar donor-acceptor structure but features a naphthalene ring instead of a quinazolinone core.
Properties
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-27(2)19-15-12-18(13-16-19)14-17-24-26-21-9-5-4-8-20(21)25(29)28(24)22-10-6-7-11-23(22)30-3/h4-17H,1-3H3/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZAFMIQOCMYHO-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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